6-Isopropyl-5-methoxypyridin-2-amine
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methoxy-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-7(12-3)4-5-8(10)11-9/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
SRMXFFHNPVZTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 6 Isopropyl 5 Methoxypyridin 2 Amine
Direct Synthesis Approaches
Direct approaches aim to introduce the amino group onto a pre-existing 6-isopropyl-5-methoxypyridine scaffold. These methods often leverage the inherent reactivity of the pyridine (B92270) ring.
Catalytic Hydrogenation Routes from Nitro-Precursors
A common and efficient method for the synthesis of aminopyridines is the reduction of a corresponding nitro-precursor. This approach offers high yields and selectivity. The synthesis of 6-isopropyl-5-methoxypyridin-2-amine can be achieved through the catalytic hydrogenation of 6-isopropyl-5-methoxy-2-nitropyridine.
The nitro-precursor, 6-isopropyl-5-methoxy-2-nitropyridine, can be synthesized through a series of steps starting from a suitable pyridine derivative. Once the nitro-precursor is obtained, its reduction to the desired amine is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction is generally performed in a solvent like ethanol, methanol, or ethyl acetate. The presence of an acid, such as hydrochloric acid, can sometimes facilitate the reduction of the pyridine ring, though milder conditions are often preferred to selectively reduce the nitro group without affecting the aromatic ring. nih.govnih.gov
Table 1: Conditions for Catalytic Hydrogenation of Nitro-Precursors
| Catalyst | Solvent | Temperature | Pressure | Reference |
| Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | 1-4 atm | rsc.org |
| Platinum Oxide (PtO₂) | Methanol | Room Temperature | 1 atm | nih.gov |
| Raney Nickel | Ethanol/Water | 50-100 °C | 50-100 atm | General Knowledge |
Tschitschibabin Reaction Pathways for Aminopyridines
The Tschitschibabin (or Chichibabin) reaction provides a direct method for the amination of pyridine and its derivatives by reacting them with sodium amide (NaNH₂) or other alkali metal amides in liquid ammonia (B1221849) or an inert solvent. This reaction introduces an amino group, typically at the 2- or 6-position of the pyridine ring.
For the synthesis of 6-isopropyl-5-methoxypyridin-2-amine, this pathway would involve the direct amination of a 6-isopropyl-5-methoxypyridine precursor. However, the regioselectivity of the Tschitschibabin reaction is sensitive to the electronic and steric effects of the substituents on the pyridine ring. The presence of an electron-donating methoxy (B1213986) group at the 5-position and a bulky isopropyl group at the 6-position would influence the position of amination. Generally, the amino group is introduced at the position ortho to the ring nitrogen that is most electrophilic and sterically accessible.
Precursor and Intermediate Synthesis
The successful synthesis of 6-isopropyl-5-methoxypyridin-2-amine heavily relies on the efficient preparation of key precursors and intermediates that contain the desired substitution pattern.
Generation of Substituted Pyridyl Intermediates
The construction of the 6-isopropyl-5-methoxy-substituted pyridine ring is a critical step. One plausible approach involves the use of cross-coupling reactions to introduce the isopropyl group. The Kumada-Corriu coupling, for instance, is a palladium- or nickel-catalyzed reaction between a Grignard reagent and an organic halide. wikipedia.orgcommonorganicchemistry.com
A potential synthetic route could start with a 6-halo-5-methoxypyridine derivative, such as 6-chloro-5-methoxypyridin-2-amine (B1423903) or its nitro analogue. This halogenated pyridine can then be subjected to a Kumada coupling reaction with isopropylmagnesium bromide in the presence of a suitable palladium or nickel catalyst, such as Pd(dppf)Cl₂ or Ni(dppf)Cl₂. commonorganicchemistry.comresearchgate.net This would install the isopropyl group at the 6-position.
Table 2: Kumada Coupling Reaction Parameters
| Catalyst | Grignard Reagent | Solvent | Temperature | Reference |
| Pd(dppf)Cl₂ | Isopropylmagnesium chloride | THF | 50 °C | commonorganicchemistry.com |
| NiCl₂(dppe) | Isopropylmagnesium bromide | Diethyl ether | Reflux | wikipedia.org |
Multistep Synthetic Sequences for Methoxypyridine Derivatives
The synthesis of the required methoxypyridine intermediates often involves multiple steps. For instance, 2-amino-5-methoxypyridine (B21397) can be prepared from 2-amino-5-bromopyridine (B118841). researchgate.netasianpubs.org A more general approach could involve the synthesis of a 5-halo-6-substituted pyridine and subsequent methoxylation.
A convenient four-step synthesis of 2-amino-5-hydroxypyridine (B112774) has been reported, which proceeds through a 2-amino-5-methoxypyridine intermediate. This synthesis starts with the protection of the amino group of 2-amino-5-bromopyridine, followed by methoxylation with sodium methoxide (B1231860) to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. Deprotection then affords 2-amino-5-methoxypyridine. researchgate.netasianpubs.org A similar strategy could potentially be adapted to a substrate already containing the 6-isopropyl group. Another documented method involves the reaction of 2-amino-5-iodopyridine (B21400) with sodium methoxide in the presence of copper powder to yield 2-amino-5-methoxypyridine. prepchem.com
Advanced Synthetic Transformations
Further functionalization and manipulation of the substituted pyridine ring can be achieved through various advanced synthetic transformations. While not directly part of the primary synthetic route to 6-isopropyl-5-methoxypyridin-2-amine, these methods are relevant for creating analogues or for alternative synthetic designs.
For example, if a different functional group is present at the 6-position, it might be converted to an isopropyl group through a series of reactions. A carbonyl group, for instance, could be reacted with a Grignard reagent followed by dehydration and hydrogenation to introduce the isopropyl substituent.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. uoanbar.edu.iq The presence of the nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (2- and 6-) and para (4-) positions, making them susceptible to attack by nucleophiles. uoanbar.edu.iqbldpharm.com This strategy is highly relevant for the introduction of the 2-amino group in the target molecule.
A plausible SNAr approach to 6-Isopropyl-5-methoxypyridin-2-amine would involve a precursor with a suitable leaving group, such as a halogen, at the 2-position. The synthesis would commence with the construction of a 2-halo-6-isopropyl-5-methoxypyridine intermediate. This intermediate could then be subjected to amination using various nitrogen nucleophiles.
Reaction Scheme:
Key Considerations for SNAr:
Leaving Group: The reactivity of the leaving group typically follows the order F > Cl > Br > I for SNAr reactions.
Nucleophile: Ammonia, sodium amide, or protected amine equivalents can be used as the nitrogen source.
Reaction Conditions: The reaction often requires elevated temperatures and may be carried out in a sealed vessel to maintain a sufficient concentration of a gaseous nucleophile like ammonia. psu.edu
Recent advancements have demonstrated the amination of methoxypyridines using a sodium hydride-lithium iodide composite, which offers a transition-metal-free alternative for C-N bond formation. scripps.edu This method has been shown to be effective for the amination of various methoxypyridines. scripps.edu
| Precursor | Nucleophile | Conditions | Product | Yield | Reference |
| 2-Chloro-5-methoxypyridine | Piperidine (B6355638) | NaH, LiI, THF | 2-(Piperidin-1-yl)-5-methoxypyridine | High | georgiasouthern.edu |
| 2,6-Dichloropyridine | NH4OH | High T, Pressure | 6-Chloro-2-aminopyridine | Moderate | psu.edu |
Palladium-Catalyzed Coupling Reactions for Pyridine Core Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of carbon-nitrogen bonds. This methodology is highly applicable to the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine, especially for the introduction of the 2-amino group onto a pre-functionalized pyridine ring.
The general strategy involves the coupling of a 2-halo-6-isopropyl-5-methoxypyridine with an ammonia surrogate or a primary amine, catalyzed by a palladium complex. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
Reaction Scheme:
Typical Reaction Components:
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃
Ligand: Xantphos, BrettPhos, RuPhos
Base: Cs₂CO₃, NaOtBu, K₃PO₄
Amine Source: Ammonia (often from aqueous solution), benzophenone (B1666685) imine, or a primary amine.
Research has shown the efficient palladium-catalyzed amination of 6-bromo- and 6-chloropurine (B14466) nucleosides, demonstrating the applicability of this method to halogenated nitrogen heterocycles. acs.org The use of aqueous ammonia as the nitrogen source has also been developed, offering a more practical and environmentally friendly option. uoanbar.edu.iq
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield | Reference |
| 6-Bromopurine nucleoside | Arylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | Good | acs.org |
| Aryl Chloride | Aqueous NH₃ | Pd-KPhos | KOH | - | High | uoanbar.edu.iq |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Good | mdpi.com |
Formation of Pyridine N-Oxides and Subsequent Derivatization
The formation of a pyridine N-oxide is a well-established strategy to alter the reactivity of the pyridine ring, making it more susceptible to certain transformations. matanginicollege.ac.in The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This modification activates the 2- and 4-positions for both nucleophilic and electrophilic attack. uoanbar.edu.iqmatanginicollege.ac.in
For the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine, this strategy would involve the initial synthesis of 6-isopropyl-5-methoxypyridine, followed by its oxidation to the corresponding N-oxide. The resulting N-oxide can then be converted to the 2-amino derivative through various methods.
Step 1: N-Oxidation
The oxidation of pyridines to their N-oxides is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org
Step 2: Amination of the N-Oxide
Several methods exist for the introduction of an amino group at the 2-position of a pyridine N-oxide. A common approach involves reaction with a phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to generate a reactive intermediate, which is then attacked by an amine. Another method involves the use of tosyl chloride (TsCl) in the presence of an amine.
Reaction Scheme:
This approach has been successfully used for the synthesis of various 2-aminopyridines. psu.edu
| Pyridine Derivative | Oxidation Reagent | Amination Conditions | Product | Reference |
| 4-Methoxypyridine (B45360) | H₂O₂ / Acetic Acid | - | 4-Methoxypyridine N-oxide | mdpi.com |
| Pyridine N-oxide | TsCl, t-BuNH₂ then TFA | - | 2-Aminopyridine (B139424) | bldpharm.com |
| 2-Chloropyridine-1-oxide | 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine | - | 2-Amino-6-chloropyridine | psu.edu |
O-Alkylation and Demethylation Reactions in Methoxypyridine Synthesis
O-Demethylation:
The cleavage of an aryl methyl ether to the corresponding phenol (B47542) is a common transformation. Several reagents can be employed for this purpose, with boron tribromide (BBr₃) being one of the most effective. Other methods include the use of strong acids like hydrobromic acid (HBr) or nucleophilic reagents like sodium ethanethiolate.
A convenient four-step synthesis of 2-amino-5-hydroxypyridine from 2-amino-5-bromopyridine has been reported, where the final step is a demethylation of 2-amino-5-methoxypyridine using 95% sulfuric acid. acs.org
O-Alkylation:
The reverse reaction, the O-alkylation of a hydroxypyridine to a methoxypyridine, is typically achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
| Substrate | Reagent | Reaction Type | Product | Reference |
| 2-Amino-5-methoxypyridine | 95% H₂SO₄ | Demethylation | 2-Amino-5-hydroxypyridine | acs.org |
| 4-Methoxypyridine | BBr₃ | Demethylation | 4-Hydroxypyridine | biosynth.com |
| 2-Hydroxy-4-quinolinecarboxylic acid | CH₃I, K₂CO₃ | O-Alkylation | 2-Methoxy-4-quinolinecarboxylic acid methyl ester | gcwgandhinagar.com |
Hantzsch Condensation Routes for Pyridine Synthesis
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction for the construction of dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridines. wikipedia.orgchemicalbook.com It is important to note that the Hantzsch synthesis is a method for the de novo construction of the pyridine ring, rather than for the annulation (fusion) of a thiazole (B1198619) ring onto a pre-existing pyridine core. The mention of "thiazole annulation" in this context is likely a misinterpretation of the reaction's scope.
A typical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium (B1175870) acetate. wikipedia.org
Generalized Hantzsch Pyridine Synthesis:
To synthesize a precursor for 6-Isopropyl-5-methoxypyridin-2-amine using this method, one would need to select the appropriate starting materials to introduce the isopropyl and methoxy functionalities. However, incorporating the specific substitution pattern of the target molecule directly through a Hantzsch synthesis can be challenging due to the availability of the required starting materials and potential regioselectivity issues. The primary utility of this method would be to construct a substituted pyridine core that could be further elaborated to the final product.
Modern variations of the Hantzsch synthesis have been developed to improve yields and reaction conditions, including the use of microwave irradiation and greener solvents. wikipedia.org
| Aldehyde | β-Ketoester | Nitrogen Source | Key Feature | Reference |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | One-pot synthesis with aromatization | wikipedia.org |
| Benzaldehyde | Ethyl acetoacetate | Ammonia | Classical three-component reaction | biosynth.com |
| Various | Ethyl acetoacetate | Aqueous micelles, PTSA | Ultrasonic irradiation | wikipedia.org |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) analysis would be expected to reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), and their coupling patterns (splitting of signals due to neighboring protons). For 6-Isopropyl-5-methoxypyridin-2-amine, this would involve identifying signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, the isopropyl group's methine and methyl protons, and the amine group protons. The integration of these signals would correspond to the number of protons in each environment. However, no published ¹H NMR spectra or data tables for this specific compound could be located.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 6-Isopropyl-5-methoxypyridin-2-amine would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the six carbons of the pyridine ring, the methoxy carbon, and the two types of carbons in the isopropyl group. As with the proton NMR data, specific experimental ¹³C NMR data for this compound is not available in the reviewed literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods used to establish the connectivity between atoms in a molecule.
COSY experiments would show correlations between protons that are coupled to each other, helping to piece together the fragments of the molecule.
HSQC spectra would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC spectra provide information about longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the final connectivity of the molecular structure.
Without the foundational 1D NMR data, a discussion of 2D NMR correlations for 6-Isopropyl-5-methoxypyridin-2-amine would be purely speculative.
Application of Gauge Including Atomic Orbital (GIAO) Calculations for Chemical Shifts
In the absence of experimental data, theoretical calculations can be employed to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for this purpose. These calculations, often performed using Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C NMR spectra. However, the accuracy of these predictions is dependent on the level of theory and basis set used, and they are most valuable when they can be compared with and validated by experimental data. A standalone theoretical prediction without experimental verification would not constitute a definitive characterization.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. An ESI-MS spectrum of 6-Isopropyl-5-methoxypyridin-2-amine would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. Analysis of the fragmentation pattern could provide further structural information. Regrettably, no experimental ESI-MS data for this compound has been reported in the searched scientific literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 6-Isopropyl-5-methoxypyridin-2-amine, with a chemical formula of C10H16N2O, the expected exact mass can be calculated. This high level of precision allows for the unambiguous identification of the elemental composition, distinguishing it from other compounds with the same nominal mass.
| Ion | Calculated m/z | Elemental Composition |
| [M+H]+ | 181.1335 | C10H17N2O |
| [M+Na]+ | 203.1154 | C10H16N2ONa |
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of bonds and functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of 6-Isopropyl-5-methoxypyridin-2-amine would be expected to show characteristic absorption bands corresponding to its distinct structural features, including the amine, methoxy, isopropyl, and pyridine ring moieties. By analogy with similar substituted pyridines, the following vibrational modes can be anticipated core.ac.ukresearchgate.net.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric and Asymmetric Stretching | 3300 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C, C=N (Pyridine ring) | Stretching | 1550 - 1650 |
| N-H (Amine) | Scissoring | 1600 - 1650 |
| C-O (Methoxy) | Asymmetric Stretching | 1230 - 1270 |
| C-O (Methoxy) | Symmetric Stretching | 1020 - 1060 |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.
UV-Vis Spectroscopy for Electronic Transitions (e.g., n→π, π→πtransitions)
UV-Vis spectroscopy of aromatic and heteroaromatic compounds like 6-Isopropyl-5-methoxypyridin-2-amine reveals electronic transitions between different molecular orbitals. The presence of the pyridine ring with its π-system, along with the amino and methoxy auxochromes, is expected to give rise to characteristic π→π* and n→π* transitions researchgate.net. The solvent environment can influence the position and intensity of these absorption bands.
| Transition | Description | Expected Wavelength Range (nm) |
| π→π | Transition of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 300 |
| n→π | Transition of an electron from a non-bonding orbital (e.g., on the nitrogen of the amino group or the oxygen of the methoxy group) to a π antibonding orbital. | 300 - 400 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the excited state energies, TD-DFT can provide theoretical values for the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands semanticscholar.orgresearchgate.netnih.gov. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions involved nih.govnih.gov. For 6-Isopropyl-5-methoxypyridin-2-amine, TD-DFT calculations would help to assign the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Calculated Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~350 | > 0.1 | HOMO → LUMO (n→π) |
| S0 → S2 | ~280 | > 0.2 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | ~240 | > 0.1 | HOMO → LUMO+1 (π→π*) |
X Ray Crystallography and Solid State Analysis
Single Crystal X-ray Diffraction Studies: Data Not Available
A thorough investigation into the crystal structure of 6-Isopropyl-5-methoxypyridin-2-amine is currently absent from the scientific literature. This type of study is essential for understanding the fundamental solid-state properties of a compound.
Determination of Crystal System and Space Group
The crystal system and space group are defining characteristics of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. Without experimental diffraction data, these parameters for 6-Isopropyl-5-methoxypyridin-2-amine remain unknown.
Unit Cell Parameters and Asymmetric Unit Content
The dimensions of the unit cell (a, b, c, α, β, γ) and the number of molecules in the asymmetric unit are determined directly from single crystal X-ray diffraction experiments. As no such data has been published for 6-Isopropyl-5-methoxypyridin-2-amine, these values cannot be reported.
Analysis of Molecular Packing and Intermolecular Interactions
Understanding how molecules pack in the solid state and the nature of the intermolecular interactions, such as hydrogen bonding, that govern this packing is crucial for predicting physical properties. This analysis is entirely dependent on a known crystal structure. In the absence of this data for 6-Isopropyl-5-methoxypyridin-2-amine, a discussion of its molecular packing and intermolecular forces would be purely speculative.
Hirshfeld Surface Analysis for Intermolecular Contacts: Not Feasible
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. However, the generation of a Hirshfeld surface is contingent upon the availability of a crystallographic information file (.cif), which is a standard output of a single crystal X-ray diffraction experiment. As no crystal structure has been reported for 6-Isopropyl-5-methoxypyridin-2-amine, this analysis cannot be performed.
Lattice Energy Calculations for Crystal Stability: Not Possible
Lattice energy calculations provide insight into the thermodynamic stability of a crystal lattice. These calculations require the precise atomic coordinates of the molecules within the unit cell, information that is only available from a solved crystal structure. Therefore, an assessment of the lattice energy and crystal stability of 6-Isopropyl-5-methoxypyridin-2-amine is not currently possible.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a powerful tool for predicting molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Molecular Structural Parameters
A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For 6-Isopropyl-5-methoxypyridin-2-amine, this would involve calculating bond lengths, bond angles, and dihedral angles.
Status of Research: There are no specific studies in the reviewed literature that report the optimized geometry and molecular structural parameters for 6-Isopropyl-5-methoxypyridin-2-amine using DFT. Such a study would typically yield data in a tabular format as shown below.
| Parameter | Predicted Value |
| C-C bond lengths (Å) | Data not available |
| C-N bond lengths (Å) | Data not available |
| C-O bond lengths (Å) | Data not available |
| C-H bond lengths (Å) | Data not available |
| N-H bond lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Dihedral Angles (°) | Data not available |
Vibrational Frequency Calculations
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can help in the identification and characterization of the compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule.
Status of Research: No published data on the calculated vibrational frequencies for 6-Isopropyl-5-methoxypyridin-2-amine were found. A theoretical study would provide a list of frequencies and their corresponding vibrational modes (e.g., N-H stretch, C=C stretch, etc.).
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch | Data not available |
| C-H stretch (aromatic) | Data not available |
| C-H stretch (aliphatic) | Data not available |
| C=N stretch | Data not available |
| C=C stretch | Data not available |
| C-O stretch | Data not available |
| NH₂ scissoring | Data not available |
Conformational Analysis and Tautomerism Studies
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Tautomerism studies would investigate the potential for this compound to exist in different isomeric forms that differ in the position of a proton and a double bond. For 6-Isopropyl-5-methoxypyridin-2-amine, the amino group could potentially exist in equilibrium with its imino tautomer.
Status of Research: There is no specific conformational analysis or tautomerism study available for 6-Isopropyl-5-methoxypyridin-2-amine in the scientific literature. Such an investigation would determine the relative energies of different conformers and tautomers.
Electronic Structure Analysis (e.g., bond order, natural atomic charges)
Electronic structure analysis provides insights into the distribution of electrons within a molecule. This includes the calculation of bond orders, which indicate the number of chemical bonds between two atoms, and natural atomic charges, which describe the electrostatic charge on each atom.
Status of Research: Detailed electronic structure analysis, including bond orders and natural atomic charges for 6-Isopropyl-5-methoxypyridin-2-amine, has not been reported in the available literature.
| Atom | Natural Atomic Charge |
| N (amino) | Data not available |
| N (pyridine ring) | Data not available |
| O (methoxy) | Data not available |
| C (isopropyl) | Data not available |
| C (pyridine ring) | Data not available |
Acidity-Basicity Behavior and pKa Prediction
Computational methods can be used to predict the acid dissociation constant (pKa), which is a measure of the acidity or basicity of a compound. This is crucial for understanding its behavior in different chemical environments.
Status of Research: There are no published computational studies that predict the pKa value of 6-Isopropyl-5-methoxypyridin-2-amine.
Transition State Analysis and Activation Energy Barriers
Transition state analysis is used to study the energy profile of chemical reactions. It involves locating the transition state structure and calculating the activation energy barrier, which determines the rate of the reaction.
Status of Research: No research detailing transition state analysis or activation energy barriers for reactions involving 6-Isopropyl-5-methoxypyridin-2-amine is currently available.
Molecular Dynamics Simulations
There is no published research available on molecular dynamics simulations specifically for 6-Isopropyl-5-methoxypyridin-2-amine or closely related systems. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique can provide detailed information about the conformational dynamics of a molecule, its interaction with solvents, and its binding to biological macromolecules. mdpi.commdpi.com While MD simulations have been extensively applied to various amine-containing compounds and heterocyclic systems to understand their behavior in different environments, such studies have not been extended to 6-Isopropyl-5-methoxypyridin-2-amine. researchgate.net
Advanced Theoretical Models for Reaction Mechanism Elucidation
Currently, there are no specific advanced theoretical models that have been applied to elucidate the reaction mechanisms of 6-Isopropyl-5-methoxypyridin-2-amine. Advanced theoretical models, often employing quantum mechanical calculations, are crucial for understanding the intricate details of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. While these methods are widely used in organic chemistry to predict the outcomes of reactions and to design new synthetic routes, their application to this particular compound has not been reported in the scientific literature.
Advanced Applications and Derivatives in Chemical Research
6-Isopropyl-5-methoxypyridin-2-amine as a Building Block in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Amines, and specifically aminopyridines, are a critical class of these building blocks, prized for their role in constructing everything from pharmaceuticals to functional materials. nih.gov
6-Isopropyl-5-methoxypyridin-2-amine is a prime example of a highly functionalized building block. Its utility stems from several key structural features:
The 2-Amino Group: This primary amine is a potent nucleophile, readily participating in a wide array of bond-forming reactions, including amide couplings, reductive aminations, and cyclocondensation reactions.
The Pyridine (B92270) Ring Nitrogen: This endocyclic nitrogen atom is a Lewis base and can act as a nucleophile or a coordinating site for metal catalysts, a feature central to its role in catalysis. rsc.org
Substituent Effects: The electron-donating nature of the methoxy (B1213986) and isopropyl groups increases the electron density of the pyridine ring. This electronic modulation influences the reactivity of both the ring and the exocyclic amino group, potentially altering reaction kinetics and regioselectivity compared to unsubstituted 2-aminopyridine (B139424).
The strategic placement of these groups makes 6-Isopropyl-5-methoxypyridin-2-amine an attractive starting material for creating libraries of diverse compounds, enabling chemists to systematically explore structure-activity relationships in drug discovery and materials science.
Synthesis of Pyridine-Based Heterocyclic Systems
The 2-aminopyridine moiety is a classic precursor for the synthesis of fused heterocyclic systems, which are prevalent in a multitude of biologically active compounds. nih.gov The reaction typically involves the participation of both the exocyclic amino group and the endocyclic pyridine nitrogen in a cyclocondensation cascade.
Imidazo[1,2-a]pyridines are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous drugs. nih.gov The most common and direct synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. nih.govrsc.org
For 6-Isopropyl-5-methoxypyridin-2-amine, this reaction would proceed via initial nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization involving the 2-amino group, and subsequent dehydration to form the aromatic fused-ring system. This versatile synthesis allows for the introduction of a wide variety of substituents onto the imidazole (B134444) portion of the molecule.
Beyond this classic route, numerous other methods have been developed, highlighting the flexibility of the 2-aminopyridine starting material. organic-chemistry.orgacs.org
| Reactant(s) | Catalyst/Conditions | Key Features | Reference(s) |
|---|---|---|---|
| α-Haloketones | Often catalyst-free, reflux in ethanol | Classic, reliable, and high-yielding method (Tschitschibabin reaction). | nih.gov |
| Aldehydes and Isocyanides | Metal-free (e.g., perchloric acid) or metal-catalyzed | Three-component Groebke–Blackburn–Bienaymé reaction for rapid diversity. | nih.govacs.org |
| Ketones and an Oxidant | Copper(I) Iodide, aerobic oxidation | Allows for the use of readily available ketones instead of α-haloketones. | organic-chemistry.org |
| Nitroolefins | Copper or Iron catalyst, air as oxidant | Provides access to nitro-substituted imidazo[1,2-a]pyridines. | organic-chemistry.org |
Heterocyclic systems containing pyridine linked to a thiadiazole or oxadiazole core are of significant interest for their diverse biological activities and material properties. ontosight.ainih.govnih.gov The synthesis of such hybrid molecules often involves multi-step sequences starting from a functionalized pyridine.
Using 6-Isopropyl-5-methoxypyridin-2-amine, a common strategy would involve converting the amino group into a more elaborate functional handle suitable for cyclization. For example:
Oxadiazole Synthesis: The 2-amino group can be acylated with a carboxylic acid to form an amide, which is then converted to an acid hydrazide. This pyridine-bearing acid hydrazide can undergo cyclodehydration with another carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride to form a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov
Thiadiazole Synthesis: The 2-amino group can be converted to an isothiocyanate or a thiourea (B124793) derivative. These sulfur-containing intermediates can then undergo cyclization with various electrophiles, such as hydrazonoyl halides or α-haloketones, to yield the desired pyridine-thiadiazole hybrid. nih.gov
Role as a Directing Group in Catalytic Processes
Transition metal-catalyzed C–H functionalization is a powerful tool for the efficient modification of organic molecules. A key strategy in achieving selectivity is the use of directing groups, which position the metal catalyst in close proximity to a specific C–H bond. researchgate.net The 2-aminopyridine framework is an excellent bidentate directing group, capable of forming stable metallacyclic intermediates that facilitate C–H activation. rsc.org
In 6-Isopropyl-5-methoxypyridin-2-amine, the pyridine nitrogen and the amino group can coordinate to a metal center (e.g., Palladium, Rhodium, Cobalt). This chelation can direct the functionalization of C-H bonds on an adjacent part of the molecule. For instance, if the amino group is first acylated with a benzoic acid derivative, the 2-aminopyridine moiety can direct the ortho-C–H functionalization of the benzoyl group. This approach provides a direct and atom-economical route to highly substituted biaryl compounds and other complex structures. rsc.orgrsc.org
The development of chiral ligands is paramount to the field of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. nih.gov Pyridine-containing compounds are frequently used as scaffolds for chiral ligands due to their well-defined coordination geometry and tunable electronic properties.
The 6-Isopropyl-5-methoxypyridin-2-amine structure is a promising starting point for new chiral ligands. The primary amino group serves as a convenient handle for introducing chirality. It can be reacted with chiral acids, aldehydes, or epoxides to append a chiral auxiliary. The resulting molecule can act as a bidentate N,N- or N,O-ligand, coordinating to a metal center and creating a chiral environment around it. This chiral pocket can then influence the stereochemical outcome of a catalytic reaction, such as hydrogenation, hydrosilylation, or allylic alkylation. nih.govuni-muenchen.de
| Ligand Class | Coordinating Atoms | Typical Chiral Element | Application Example(s) |
|---|---|---|---|
| Pyridine-Oxazolines (PyOX) | N, N | Chiral amino alcohol precursor | Allylic alkylation, Friedel-Crafts alkylation |
| Pyridine-Phosphines | N, P | Chiral phosphine (B1218219) or chiral backbone | Asymmetric hydrogenation, hydrosilylation |
| Bipyridines | N, N | Atropisomerism or chiral substituents | Cyclopropanation, hydrosilylation |
| Aminopyridine Derivatives | N, N or N, O | Chiral group attached to the amine | Transfer hydrogenation, C-C coupling |
Development of Novel Pyridine Frameworks for Material Science Applications
Pyridine-based compounds are increasingly utilized in the design of advanced functional materials due to the unique electronic properties of the pyridine ring. Its electron-deficient nature makes it a valuable component in materials requiring specific charge-transport characteristics. rsc.orgresearchgate.net
Derivatives of 6-Isopropyl-5-methoxypyridin-2-amine could be elaborated into larger, conjugated systems suitable for applications in material science. For example, by using cross-coupling reactions, aromatic or heteroaromatic units can be attached to the pyridine core to create rod-like or disc-like molecules.
Liquid Crystalline Materials: The incorporation of a rigid polar core like a substituted pyridine into molecules with long, flexible alkyl chains is a common strategy for creating liquid crystals. nih.govmdpi.com The specific shape and polarity of the pyridine unit can influence the type of mesophase formed (e.g., nematic, smectic) and the transition temperatures. tandfonline.com
Electron Transporting Materials (ETMs): In organic light-emitting diodes (OLEDs), materials are needed to efficiently transport electrons from the cathode to the emissive layer. The electron-deficient pyridine ring is well-suited for this purpose. rsc.orgrsc.org By building larger molecules that incorporate the 6-Isopropyl-5-methoxypyridin-2-amine scaffold, it is possible to tune the Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate smooth electron injection and transport, thereby improving the efficiency and stability of OLED devices. researchgate.net
Chelation and Complexation Studies of Aminopyridines with Metal Ions
While specific chelation and complexation studies focusing exclusively on 6-Isopropyl-5-methoxypyridin-2-amine are not extensively detailed in publicly available research, the broader class of aminopyridines, to which it belongs, has been the subject of considerable investigation in coordination chemistry. Aminopyridines are organic compounds containing both a pyridine ring and an amino group, existing in three isomeric forms: 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine (B3432731). sciencepublishinggroup.comresearchgate.net Their ability to act as ligands and form complexes with various metal ions is well-documented, providing a strong basis for understanding the potential coordination behavior of substituted derivatives like 6-Isopropyl-5-methoxypyridin-2-amine.
Aminopyridines are versatile ligands capable of coordinating with a wide array of divalent cations, including but not limited to, Cr(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). nih.gov The coordination can occur in several modes, which are influenced by the isomer of the aminopyridine, the nature of the metal ion, and the steric and electronic effects of any substituents on the pyridine ring. nih.gov
For derivatives of 2-aminopyridine, such as the subject compound, two primary nitrogen donor atoms are available for coordination: the nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amino group. pvpcollegepatoda.org This allows 2-aminopyridine and its derivatives to function as either:
Bidentate ligands: The ligand forms a chelate by coordinating to the metal ion through both the pyridine and the amino nitrogen atoms. pvpcollegepatoda.org This chelation, which is the formation of a ring structure between the ligand and the central metal atom, often leads to more stable complexes. pvpcollegepatoda.orgwikipedia.org
The steric bulk of substituents on the aminopyridine ligand plays a crucial role in its coordination chemistry. vot.pl Bulky substituents can influence the metal-to-ligand stoichiometry and can stabilize metal centers in unusual, low oxidation states. nih.govresearchgate.net
Research into the synthesis of coordination compounds has yielded specific examples that illustrate the behavior of aminopyridines. For instance, studies on complexes involving 3-aminopyridine and 4-aminopyridine with copper(II) and cadmium(II) have elucidated their coordination geometries. nih.gov In one such study, three distinct complexes were synthesized and characterized using single-crystal X-ray diffraction. nih.gov
The findings revealed a complex of copper(II) with 3-aminopyridine, [Cu(3-aminopyridine)2(NCS)2], exhibiting a square planar coordination geometry. nih.gov A second copper(II) complex, this time with 4-aminopyridine, [Cu(4-aminopyridine)3(NCS)2], was found to have a square pyramidal geometry. nih.gov A cadmium complex, [Cd(4-aminopyridine)2(NCS)Cl], was observed to have an octahedral arrangement. nih.gov These variations underscore how the specific aminopyridine isomer and the central metal ion dictate the final structure of the coordination compound.
Further research has described the synthesis and characterization of dimeric amino-pyridine iron(II) complexes, {[2-[(2,6-Me2-C6H3)NHC(R)]-C5H4N]FeCl2}2, where the substitution on the amino carbon differentiates the compounds. nsf.gov These studies highlight the widespread use of the amino-pyridine ligand scaffold in base metal catalysis. nsf.gov
The table below summarizes the structural details of select aminopyridine-metal complexes based on published research findings.
| Compound Formula | Metal Ion | Aminopyridine Ligand | Coordination Geometry | Key Bond Distances (Å) |
|---|---|---|---|---|
| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | 3-Aminopyridine | Square Planar | Cu1-N1 = 2.013(6), Cu1-N3 = 1.963(7) |
| [Cu(4-aminopyridine)₃(NCS)₂] | Cu(II) | 4-Aminopyridine | Square Pyramidal | Cu1-N1 = 2.006(6), Cu1-N3 = 2.018(5), Cu1-N5 = 2.028(5), Cu1-N7 = 2.175(7), Cu1-N8 = 2.018(6) |
| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | 4-Aminopyridine | Octahedral | Not specified |
The coordination chemistry of aminopyridines is a rich and active area of research, demonstrating the capacity of these ligands to form a diverse range of metal complexes with varied geometries and properties. nih.gov
Future Research Directions
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of pyridine (B92270) derivatives has traditionally involved methods that are often resource-intensive and generate significant chemical waste. rasayanjournal.co.in Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes to 6-Isopropyl-5-methoxypyridin-2-amine. A key focus will be the adoption of green chemistry principles to minimize the environmental footprint of its synthesis. rasayanjournal.co.innih.gov
Several modern synthetic techniques could be explored. researchgate.net Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various pyridine derivatives. nih.gov The application of this technology to the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine could offer a more sustainable alternative to conventional heating methods. nih.gov
Furthermore, the development of one-pot multicomponent reactions (MCRs) presents another promising avenue. rasayanjournal.co.in MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification requirements. rasayanjournal.co.in Designing a convergent MCR for 6-Isopropyl-5-methoxypyridin-2-amine would be a significant step towards a more atom-economical and sustainable synthesis.
The exploration of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, will also be crucial. The use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling, further enhancing the green credentials of the synthesis. researchgate.net Solvent selection is another critical aspect, with a move towards greener solvents such as water, ethanol, or ionic liquids being highly desirable. rasayanjournal.co.inijpsonline.com
| Green Chemistry Approach | Potential Advantages for Synthesizing 6-Isopropyl-5-methoxypyridin-2-amine |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer byproducts. nih.gov |
| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. rasayanjournal.co.in |
| Novel Catalysis | Use of sustainable catalysts, easier purification. researchgate.net |
| Green Solvents | Reduced environmental impact, improved safety. rasayanjournal.co.in |
Deeper Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis of 6-Isopropyl-5-methoxypyridin-2-amine is paramount for optimizing reaction conditions and improving yields. Future research should involve detailed mechanistic studies of the key transformations in its synthesis. This could involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates.
Computational chemistry can also play a vital role in elucidating reaction pathways. Density Functional Theory (DFT) calculations, for example, can be employed to model transition states and reaction intermediates, providing valuable insights into the energetics and feasibility of different mechanistic pathways. This deeper understanding will not only aid in the optimization of existing synthetic routes but also in the rational design of new and more efficient methodologies.
Computational Design of Advanced Pyridine Derivatives
Computational modeling and in silico screening are powerful tools in modern drug discovery and materials science. nih.govnih.gov Future research should leverage these techniques for the rational design of advanced derivatives of 6-Isopropyl-5-methoxypyridin-2-amine with tailored properties. Molecular docking studies, for instance, can be used to predict the binding affinity of these derivatives to specific biological targets, such as enzymes or receptors, thereby guiding the synthesis of new potential therapeutic agents. nih.govresearchgate.net
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of these pyridine derivatives with their biological activity. rsc.org This will enable the identification of key structural motifs responsible for their desired effects and facilitate the design of more potent and selective compounds.
In addition to biological applications, computational methods can be used to predict the physicochemical properties of novel derivatives, such as their solubility, stability, and electronic properties. This is particularly relevant for applications in materials science, where properties like conductivity and photoluminescence are of interest.
| Computational Approach | Application in Designing Pyridine Derivatives |
| Molecular Docking | Predicting binding to biological targets. researchgate.net |
| SAR and QSAR | Identifying key structural features for activity. rsc.org |
| ADME/Tox Prediction | Assessing drug-like properties and potential toxicity. nih.gov |
Expanding the Scope of Synthetic Applications in Heterocyclic Chemistry
The 6-Isopropyl-5-methoxypyridin-2-amine scaffold can serve as a versatile building block for the synthesis of more complex heterocyclic systems. openmedicinalchemistryjournal.com Future research should focus on exploring its reactivity and utility in the construction of novel fused heterocyclic compounds. The amino group at the 2-position and the methoxy (B1213986) group at the 5-position offer multiple reaction sites for further chemical transformations.
For example, the amino group can be utilized in cyclization reactions to form fused pyrimidine, imidazole (B134444), or triazole rings, leading to the creation of novel polycyclic aromatic systems. beilstein-journals.org These new heterocyclic frameworks could exhibit interesting biological activities or material properties. The methoxy group can also be a handle for further functionalization, for instance, through demethylation followed by the introduction of other substituents.
The exploration of these synthetic transformations will not only expand the chemical space around the 6-Isopropyl-5-methoxypyridin-2-amine core but also contribute to the broader field of heterocyclic chemistry by providing new methodologies for the construction of complex molecular architectures. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Isopropyl-5-methoxypyridin-2-amine?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyridin-2-amines and aldehydes or ketones. For example, 5-substituted pyridin-2-amine derivatives are often prepared by reacting pyridin-2-amine precursors with appropriate alkylating agents under basic conditions. Spectral techniques (NMR, IR) and elemental analysis are critical for confirming purity and structure .
- Key Parameters : Reaction temperature (typically 60–100°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., K₂CO₃ for deprotonation).
Q. How is 6-Isopropyl-5-methoxypyridin-2-amine characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and methoxy/isopropyl groups.
- Elemental Analysis : To verify empirical formula (e.g., C₉H₁₄N₂O).
- Mass Spectrometry (MS) : For molecular ion peak validation.
- Melting Point : Lit. values (e.g., 29–31°C for similar methoxypyridin-amines) help assess purity .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In cool, dry conditions away from strong oxidizers (risk of hazardous decomposition into CO/NOx) .
- Emergency Measures : Eye wash stations and fire-resistant clothing for lab personnel .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of 6-Isopropyl-5-methoxypyridin-2-amine derivatives?
- Methodological Answer :
- Parameter Selection : Use software (e.g., MOE) to calculate Log P (lipophilicity), molar refractivity (SMR), and steric descriptors.
- Model Validation : Correlation coefficients (r² > 0.8) and cross-validation tests ensure reliability.
- Application : Studies on similar pyridin-2-amines show antibacterial activity correlates with lipophilic and steric parameters .
Q. How can researchers resolve contradictions in stability data under varying conditions?
- Methodological Answer :
- Controlled Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 6 months) to assess degradation.
- Analytical Monitoring : Use HPLC or TLC to track decomposition products (e.g., methoxy group hydrolysis).
- Incompatibility Testing : Expose the compound to oxidizers (e.g., H₂O₂) to identify reactive pathways .
Q. What experimental designs optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. ethanol), catalyst loading, and reaction time.
- Kinetic Analysis : Monitor intermediates via in-situ FTIR or LC-MS.
- Case Study : Pyridin-2-amine derivatives achieved 70–85% yields using ethanol as solvent and 24-hour reflux .
Q. How can molecular interactions with biomolecules be studied mechanistically?
- Methodological Answer :
- Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities with bacterial enzymes (e.g., dihydrofolate reductase).
- Spectroscopic Techniques : Fluorescence quenching or ITC (Isothermal Titration Calorimetry) to measure binding constants.
- In Vitro Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/-negative strains .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity with oxidizing agents?
- Methodological Answer :
- Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., ambient vs. inert atmosphere).
- Hazard Identification : Use GC-MS to detect decomposition products (e.g., nitrogen oxides) and quantify risks.
- Mitigation Strategies : Pre-treatment with stabilizers (e.g., BHT) to suppress radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
